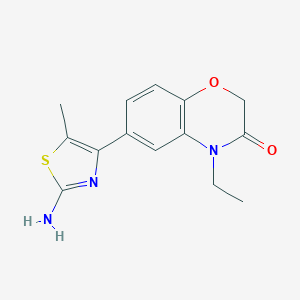
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an amino group, and a benzoxazinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the construction of the benzoxazinone moiety. The key steps may include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Amino Group Introduction: The amino group can be introduced via nucleophilic substitution or reductive amination.
Benzoxazinone Formation: The benzoxazinone structure can be synthesized through cyclization reactions involving appropriate precursors such as ortho-aminophenols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the benzoxazinone moiety.
Substitution: The amino group and other reactive sites can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
相似化合物的比较
Similar Compounds
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-one: Similar structure but with a different position of the carbonyl group.
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-4-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
The uniqueness of 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
属性
分子式 |
C14H15N3O2S |
|---|---|
分子量 |
289.35 g/mol |
IUPAC 名称 |
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H15N3O2S/c1-3-17-10-6-9(13-8(2)20-14(15)16-13)4-5-11(10)19-7-12(17)18/h4-6H,3,7H2,1-2H3,(H2,15,16) |
InChI 键 |
PJIBKVICBYTTKU-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C3=C(SC(=N3)N)C |
规范 SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C3=C(SC(=N3)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methoxybenzohydrazide](/img/structure/B254140.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B254142.png)
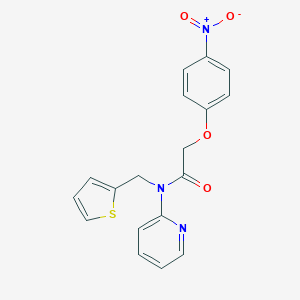
![5-chloro-2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B254144.png)

![5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B254147.png)
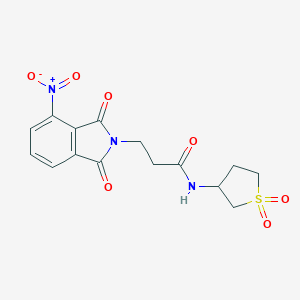
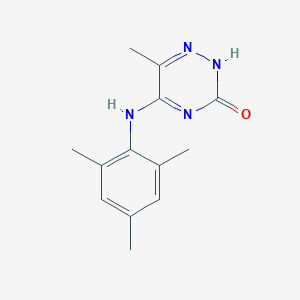
![3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B254155.png)
![N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B254162.png)
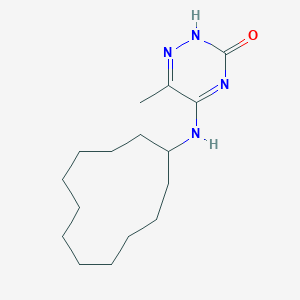

![methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254168.png)
![ethyl [5-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B254169.png)
